molecular formula C7H15NO B8086190 (2R,6S)-2,4,6-trimethylmorpholine

(2R,6S)-2,4,6-trimethylmorpholine

Cat. No.: B8086190
M. Wt: 129.20 g/mol
InChI Key: APOJIILNJVLCQE-KNVOCYPGSA-N
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Description

(2R,6S)-2,4,6-Trimethylmorpholine: is a chiral organic compound with the molecular formula C7H15NO. It is a morpholine derivative, characterized by a six-membered ring containing one nitrogen atom and three methyl groups at the 2, 4, and 6 positions. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Synthetic Routes and Reaction Conditions:

  • Enamine Synthesis: One common method involves the reaction of a suitable ketone with a secondary amine under acidic conditions to form an enamine, which is then reduced to produce this compound.

  • Reduction of Oximes: Another approach is the reduction of oximes derived from corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: The industrial production of this compound typically involves large-scale enamine synthesis or reduction processes, optimized for high yield and purity. These methods are carried out under controlled conditions to ensure the desired stereochemistry is maintained.

Chemical Reactions Analysis

(2R,6S)-2,4,6-Trimethylmorpholine: undergoes various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding N-oxide, which can be further utilized in other chemical processes.

  • Reduction: Reduction reactions can be employed to reduce the compound to its corresponding amine or other derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted morpholines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • N-oxides: Resulting from oxidation reactions.

  • Amines: Resulting from reduction reactions.

  • Substituted Morpholines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(2R,6S)-2,4,6-Trimethylmorpholine: has diverse applications in scientific research, including:

  • Chemistry: It serves as a chiral building block in organic synthesis, particularly in the construction of complex molecules with specific stereochemistry.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its chiral nature.

  • Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism by which (2R,6S)-2,4,6-trimethylmorpholine exerts its effects depends on its specific application. For example, in drug discovery, it may act as a chiral ligand that binds to specific molecular targets, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

(2R,6S)-2,4,6-Trimethylmorpholine: is compared with other similar compounds, such as:

  • 2,4,6-Trimethylmorpholine (racemic mixture): This compound lacks the chiral specificity of this compound, leading to different biological and chemical properties.

  • Morpholine: The parent compound without methyl groups, which has different reactivity and applications.

  • Other chiral morpholines: Compounds with different stereochemistry at the chiral centers, resulting in distinct chemical behaviors and applications.

Properties

IUPAC Name

(2R,6S)-2,4,6-trimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-4-8(3)5-7(2)9-6/h6-7H,4-5H2,1-3H3/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOJIILNJVLCQE-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38574-43-5
Record name rac-(2R,6S)-2,4,6-trimethylmorpholine
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